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Compound of Interest

Compound Name: 4-(Dimethylamino)butanenitrile

Cat. No.: B082280

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties of 4-(Dimethylamino)butanenitrile, a versatile intermediate in organic synthesis.
The document detalils its structural characteristics, physicochemical parameters, and available
toxicological data. It also outlines a feasible synthetic route and purification methods, crucial for
laboratory and potential pilot-scale production.

Chemical Identity and Physical Properties

4-(Dimethylamino)butanenitrile, also known as 4-(dimethylamino)butyronitrile, is a
bifunctional molecule containing both a tertiary amine and a nitrile group. This unique
combination makes it a valuable building block for the synthesis of a variety of more complex

molecules.

Table 1: Chemical Identifiers and Physical Properties
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Property Value Reference(s)
IUPAC Name 4-(Dimethylamino)butanenitrile  [1]
4-(Dimethylamino)butyronitrile,
Synonyms [2]
NSC 163159
CAS Number 13989-82-7 [3]
Molecular Formula CeH12N2 [1]
Molecular Weight 112.17 g/mol [1]
Colorless to almost colorless
Appearance o [4]
clear liquid
Boiling Point 85 °C at 25 mmHg [3]
Density 0.874 + 0.06 g/cm3 (at 20 °C) [3]
Refractive Index 1.4276 (at 20 °C) [3]
Flash Point 60.0+11.9°C [3]

Synthesis and Purification

A common and effective method for the synthesis of 4-(Dimethylamino)butanenitrile is the
nucleophilic substitution reaction between 4-chlorobutyronitrile and dimethylamine.

Experimental Protocol: Synthesis

Reaction Scheme:

CI-CH2CH2CH2-C=N

>> -~ — (CHs)2N-CH2CH:CH,-C=N

+ (CHs)2NH

Click to download full resolution via product page
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Caption: Synthesis of 4-(Dimethylamino)butanenitrile.

Materials:

4-Chlorobutyronitrile

Aqueous solution of dimethylamine (e.g., 40%)

Solvent (e.g., a polar aprotic solvent like acetonitrile or an alcohol)

Base (e.g., potassium carbonate, optional, to neutralize the HCI formed)
Procedure:

 In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-
chlorobutyronitrile in the chosen solvent.

o Add an excess of the aqueous dimethylamine solution to the flask. If a base like potassium
carbonate is used, it should be added at this stage.

o Heat the reaction mixture to reflux and maintain this temperature for several hours. The
reaction progress can be monitored by thin-layer chromatography (TLC) or gas
chromatography (GC).

 After the reaction is complete, cool the mixture to room temperature.
» Remove the solvent under reduced pressure using a rotary evaporator.

e The crude product can then be purified by vacuum distillation.

Experimental Protocol: Purification by Vacuum
Distillation

Objective: To purify the crude 4-(Dimethylamino)butanenitrile from unreacted starting
materials and byproducts.

Apparatus:
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» Standard vacuum distillation setup including a round-bottom flask, a distillation head with a
condenser, a receiving flask, a vacuum pump, and a manometer.

Procedure:

e Transfer the crude product into the distillation flask.

o Assemble the vacuum distillation apparatus.

o Slowly reduce the pressure to the desired level (e.g., 15-20 mmHg).
o Gradually heat the distillation flask.

e Collect the fraction that distills at the expected boiling point of 4-
(Dimethylamino)butanenitrile under the applied pressure (e.g., 80-85 °C at 15-20 mmHg).

[5]

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural confirmation and purity
assessment of 4-(Dimethylamino)butanenitrile. While specific spectra for this compound are
not readily available in public databases, the expected spectral features can be predicted
based on its structure.

'H and **C NMR Spectroscopy

Expected *H NMR (Proton NMR) Chemical Shifts:

» Asinglet corresponding to the six protons of the two methyl groups of the dimethylamino
moiety.

o Three multiplets (likely triplets of triplets or complex multiplets) for the six protons of the three
methylene groups in the butyl chain.

Expected 3C NMR (Carbon NMR) Chemical Shifts:

e A peak for the carbon of the nitrile group (C=N).
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» Peaks for the three distinct methylene carbons in the butyl chain.

e A peak for the two equivalent methyl carbons of the dimethylamino group.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

e A sharp, medium-intensity peak around 2240-2260 cm~* characteristic of the C=N stretching
vibration of a saturated aliphatic nitrile.[6]

e C-H stretching vibrations from the methyl and methylene groups in the 2800-3000 cm~1
region.

e C-N stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

Expected Fragmentation Pattern:
e The molecular ion peak (M*) should be observable.

o Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, leading to the loss
of an alkyl radical.[7] The largest group attached to the nitrogen is preferentially lost.

o Fragmentation may also occur along the alkyl chain.

Chemical Reactivity and Potential Applications

The presence of both a nucleophilic tertiary amine and an electrophilic nitrile group allows 4-
(Dimethylamino)butanenitrile to participate in a variety of chemical transformations. The
nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The tertiary
amine can act as a base or a nucleophile. These reactive sites make it a useful intermediate in
the synthesis of pharmaceuticals and other fine chemicals.

Biological and Toxicological Information

Currently, there is a lack of specific studies on the biological activity, mechanism of action, or
involvement in signaling pathways of 4-(Dimethylamino)butanenitrile.
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However, general toxicological information on aliphatic nitriles suggests that their toxicity can
be related to the metabolic release of cyanide.[8][9][10] Saturated aliphatic nitriles have been
associated with central nervous system effects.[8]

A safety data sheet for 4-(Dimethylamino)butanenitrile indicates that it is harmful if swallowed
and causes serious eye irritation.[4] Acute toxicity data for a related compound, 4-
(dimethylamino)-2-isopropyl-2-phenylbutyronitrile, shows an LD50 of 150 mg/kg in mice via the
intraperitoneal route.[11]

Given the absence of specific biological data, a logical workflow for initial screening would
involve a series of in vitro assays to assess its general cytotoxicity and potential for interaction
with common drug targets.

Initial Biological Screening Workflow

[Compound Procurement and QC]

In Vitro Cytotoxicity Assays
(e.g., MTT, LDH)
Panel of Cell Lines Preliminary Target Screening
(Cancer and Normal) (e.g., Kinase Panel, GPCR Panel)

'

[Data Analysis and Hit Identification]

Click to download full resolution via product page

Caption: Proposed workflow for initial biological screening.

Safety and Handling
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4-(Dimethylamino)butanenitrile is classified as harmful if swallowed and causes serious eye
irritation.[4]

Handling Precautions:

Work in a well-ventilated area.

Wear suitable protective clothing, including gloves and eye/face protection.

Avoid contact with skin and eyes.

Avoid formation of dust and aerosols.

Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]

Storage:

o Store in a tightly closed container in a dry, cool, and well-ventilated place.

» Store away from incompatible materials.[4]

First-Aid Measures:

If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

In case of skin contact: Take off contaminated clothing and wash with soap and plenty of
water.

In case of eye contact: Rinse with pure water for at least 15 minutes.

If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison
Control Center immediately.[4]

Spill and Leakage Procedures:
e Evacuate personnel to safe areas.

e Remove all sources of ignition.
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e Use personal protective equipment.

o Contain the spillage and collect with non-combustible absorbent material.

» Dispose of the collected material in accordance with local regulations.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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